molecular formula C12H7BrF6N2O2 B11522946 (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone

(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone

Cat. No.: B11522946
M. Wt: 405.09 g/mol
InChI Key: PRSXTZUCPXNACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrazole ring substituted with hydroxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone typically involves multi-step organic reactions One common approach is to start with the bromination of phenyl derivatives, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinctive functional groups. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural features can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-Bromo-phenyl)-(5-hydroxy-3,5-bis-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyrazole ring can participate in binding interactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Properties

Molecular Formula

C12H7BrF6N2O2

Molecular Weight

405.09 g/mol

IUPAC Name

(3-bromophenyl)-[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C12H7BrF6N2O2/c13-7-3-1-2-6(4-7)9(22)21-10(23,12(17,18)19)5-8(20-21)11(14,15)16/h1-4,23H,5H2

InChI Key

PRSXTZUCPXNACB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.